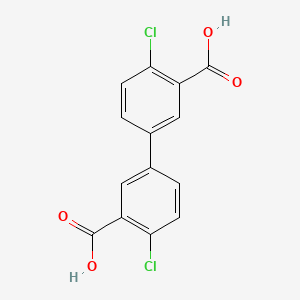
2,4-Dichloro-5-(trichloromethyl)pyridine
概要
説明
2,4-Dichloro-5-(trichloromethyl)pyridine is an organic compound with the molecular formula C6H2Cl3N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a trichloromethyl group at the 5 position. This compound is of significant interest due to its applications in various fields, including agriculture and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trichloromethyl)pyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-dichloropyridine with trichloromethylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride to facilitate the chlorination process .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes. The starting material, 2,4-dichloropyridine, is reacted with trichloromethylating agents in a continuous flow reactor. The reaction conditions are optimized to achieve high yield and purity of the final product. The crude product is then purified through distillation or recrystallization to obtain the desired compound .
化学反応の分析
Types of Reactions: 2,4-Dichloro-5-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include less chlorinated pyridine derivatives.
科学的研究の応用
2,4-Dichloro-5-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals
作用機序
The mechanism of action of 2,4-Dichloro-5-(trichloromethyl)pyridine involves its interaction with biological targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. The trichloromethyl group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, further enhancing its inhibitory effects .
類似化合物との比較
- 2,3-Dichloro-5-(trichloromethyl)pyridine
- 2,5-Dichloro-3-(trichloromethyl)pyridine
- 2,4-Dichloro-3-(trichloromethyl)pyridine
Comparison: 2,4-Dichloro-5-(trichloromethyl)pyridine is unique due to the specific positioning of its chlorine atoms and trichloromethyl group. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atoms can influence the compound’s reactivity and its interaction with biological targets. The trichloromethyl group also contributes to its high reactivity and potential for forming covalent bonds with proteins, making it a valuable compound for various applications .
特性
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5N/c7-4-1-5(8)12-2-3(4)6(9,10)11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZFMUGZRWVTKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594175 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95234-75-6 | |
| Record name | 2,4-Dichloro-5-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)






